N-Ethyl Bimatoprost N-Ethyl Bimatoprost
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205454
InChI:
SMILES:
Molecular Formula: C₂₇H₄₁NO₄
Molecular Weight: 443.62

N-Ethyl Bimatoprost

CAS No.:

Cat. No.: VC0205454

Molecular Formula: C₂₇H₄₁NO₄

Molecular Weight: 443.62

* For research use only. Not for human or veterinary use.

N-Ethyl Bimatoprost -

Specification

Molecular Formula C₂₇H₄₁NO₄
Molecular Weight 443.62

Introduction

Chemical Identity and Structure

N-Ethyl Bimatoprost is chemically identified as Bimatoprost Diethyl Amide, representing a structural modification of the parent compound bimatoprost. It is classified as an impurity of Bimatoprost Acid, which itself is a metabolically stable analog of prostaglandin F2α (PGF2α) . The structural modification involves the ethyl groups attached to the amide nitrogen, distinguishing it from the standard bimatoprost molecule.

Molecular Characteristics

The molecular characteristics of N-Ethyl Bimatoprost are summarized as follows:

ParameterValue
Molecular FormulaC27H41NO4
Molecular Weight443.62 g/mol
Chemical NameN-Ethyl Bimatoprost (Bimatoprost Diethyl Amide)
CAS NumberNot Available
Catalogue NumberC234563

The molecular structure of N-Ethyl Bimatoprost features a modified amide group compared to bimatoprost (C25H37NO4, molecular weight: 415.57 g/mol) . This modification likely affects its receptor binding properties and pharmacokinetic profile.

Structural Relationship to Bimatoprost

To understand N-Ethyl Bimatoprost, it is essential to recognize its relationship to bimatoprost. Standard bimatoprost has the IUPAC name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide . N-Ethyl Bimatoprost features additional ethylation at the nitrogen position of the amide group, resulting in a diethyl amide structure rather than the monoethyl amide structure of bimatoprost.

Physical and Chemical Properties

N-Ethyl Bimatoprost exhibits distinct physical and chemical properties that influence its handling, storage, and potential applications in pharmaceutical research and development.

Physical Characteristics

The physical characteristics of N-Ethyl Bimatoprost are documented as follows:

PropertyDescription
Physical StatePowder
AppearanceNot specifically described, but likely similar to bimatoprost (clear, colorless to slightly yellow)
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light, refrigerate or freeze
StabilityRequires protection from air and light suggesting sensitivity to oxidation and photodegradation

These physical properties provide important considerations for laboratory handling and formulation development for any potential pharmaceutical applications.

Chemical Reactivity

While specific chemical reactivity data for N-Ethyl Bimatoprost is limited, inferences can be made based on its structure and relationship to bimatoprost. As a prostaglandin analog with multiple functional groups including hydroxyl groups and an amide linkage, it likely undergoes similar chemical reactions to bimatoprost, such as oxidation and hydrolysis. Bimatoprost is known to undergo oxidation, N-deethylation, and glucuronidation when systemically absorbed , and N-Ethyl Bimatoprost may have related metabolic pathways with potential modifications due to its diethylated amide structure.

Pharmacological Profile

Receptor Binding and Activity

N-Ethyl Bimatoprost is described as a potent agonist for the FP receptor , similar to its parent compound bimatoprost. Bimatoprost has been established as a prostaglandin FP receptor agonist , and the structural similarity suggests N-Ethyl Bimatoprost maintains this activity, potentially with altered potency or efficacy.

For context, bimatoprost has demonstrated the following receptor activities:

ReceptorActionOrganism
Prostaglandin F2-alpha receptorAgonistHumans
Prostaglandin E2 receptor EP1 subtypeAgonistHumans
Prostaglandin E2 receptor EP3 subtypeAgonistHumans

These receptor interactions are responsible for bimatoprost's therapeutic effects in reducing intraocular pressure. In studies, bimatoprost displaced [3H]prostaglandin F2α from FP receptors with a Ki of approximately 6310±1650 nM and mobilized intracellular calcium via FP receptors with EC50 values of 2940±1663 nM (cloned human FP receptors) and 2200±670 nM (native FP receptors in mouse fibroblasts) .

N-Ethyl Bimatoprost serves as an important reference compound for:

  • Quality control in bimatoprost manufacturing and analysis

  • Structure-activity relationship studies of prostaglandin analogs

  • Investigation of FP receptor pharmacology

As an impurity of Bimatoprost Acid, it also serves as an important analytical marker in pharmaceutical quality control processes.

Comparative Analysis with Bimatoprost

Understanding the similarities and differences between N-Ethyl Bimatoprost and bimatoprost provides valuable insights into structure-activity relationships of prostaglandin analogs.

Structural Comparison

FeatureBimatoprostN-Ethyl Bimatoprost
Molecular FormulaC25H37NO4C27H41NO4
Molecular Weight415.57 g/mol443.62 g/mol
Amide StructureN-ethyl amideN-diethyl amide
Prostaglandin FrameworkPreservedPreserved

This structural difference of additional ethylation at the amide nitrogen likely influences the compound's lipophilicity, receptor binding properties, and metabolic stability.

Pharmacological Implications

Bimatoprost has been extensively studied for its ophthalmological applications. Clinical studies have demonstrated that bimatoprost effectively reduces intraocular pressure and has an acceptable side effect profile. For instance, a 12-month prospective trial comparing bimatoprost 0.01% and 0.03% formulations found that the lower concentration maintained efficacy while reducing ocular discomfort and hyperemia .

The pharmacological profile of N-Ethyl Bimatoprost may differ in terms of:

  • Receptor binding affinity and selectivity

  • Potency and efficacy at FP receptors

  • Duration of action

  • Side effect profile

  • Metabolic stability

Further research would be needed to characterize these potential differences and evaluate any therapeutic advantages N-Ethyl Bimatoprost might offer.

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